tert-Butyl 5'-(trifluoromethoxy)-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
Description
This compound belongs to the spiroazetidine-indole class, characterized by a four-membered azetidine ring fused to an indole moiety via a spiro carbon. The 5'-position of the indole is substituted with a trifluoromethoxy (-OCF₃) group, which imparts significant electronegativity and lipophilicity. Such structural features are often leveraged in medicinal chemistry to enhance metabolic stability and target binding .
Properties
Molecular Formula |
C16H19F3N2O3 |
|---|---|
Molecular Weight |
344.33 g/mol |
IUPAC Name |
tert-butyl 5-(trifluoromethoxy)spiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C16H19F3N2O3/c1-14(2,3)24-13(22)21-8-15(9-21)7-20-12-5-4-10(6-11(12)15)23-16(17,18)19/h4-6,20H,7-9H2,1-3H3 |
InChI Key |
SNIINFDZNCJMCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5’-(trifluoromethoxy)-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This reaction proceeds under mild conditions and results in the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5’-(trifluoromethoxy)-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard organic synthesis techniques.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethoxy-substituted indole derivatives, while reduction could produce various reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5’-(trifluoromethoxy)-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals .
Biology and Medicine
The trifluoromethoxy group is known to enhance the stability and lipophilicity of molecules, making them more effective in biological systems .
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of tert-Butyl 5’-(trifluoromethoxy)-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with biological targets . The spirocyclic structure also contributes to its unique mechanism of action by providing a rigid framework that can interact with various molecular targets.
Comparison with Similar Compounds
Substituent Variations at the 5'-Position
The 5'-position on the indole ring is critical for modulating electronic and steric properties. Key derivatives include:
*Estimated based on analogs.
Spiro Ring Modifications
Comparisons with spiro systems containing alternative heterocycles:
- Azetidine vs.
- Furan vs.
Physicochemical and Spectroscopic Properties
- NMR Trends :
- Lipophilicity : The -OCF₃ group increases logP compared to -OCH₃ or -Cl, critical for pharmacokinetics .
Biological Activity
tert-Butyl 5'-(trifluoromethoxy)-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H16F3N2O3
- Molecular Weight : 320.30 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from the molecular structure.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies on related indole derivatives suggest potential efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethoxy group is hypothesized to enhance lipophilicity, potentially improving membrane penetration and bioactivity.
The proposed mechanism of action for compounds in this class often involves:
- Inhibition of Enzymatic Activity : Many indole derivatives inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death .
Study 1: Structure-Activity Relationship (SAR)
A detailed SAR study was conducted on a series of indole derivatives, including those similar to this compound. The study revealed that modifications to the trifluoromethoxy group significantly impacted antimicrobial potency. The most active compounds demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against resistant bacterial strains .
Study 2: Cytotoxicity Assessment
Another study evaluated the cytotoxic effects of similar compounds on human cell lines. The findings indicated that while some derivatives exhibited promising antimicrobial activity, they also showed cytotoxic effects at higher concentrations. The selectivity index (SI) was calculated to assess the safety margin, revealing that certain modifications could enhance selectivity towards microbial cells over human cells .
Data Table: Biological Activity Overview
| Property | Value/Description |
|---|---|
| Antimicrobial Activity | Effective against S. aureus and E. coli |
| MIC Range | Low micromolar (exact values vary by derivative) |
| Cytotoxicity (CC50) | Varies; some derivatives >10 µM considered safe |
| Selectivity Index (SI) | Calculated for various derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
